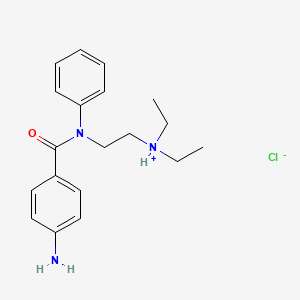4-Amino-N-(2-(diethylamino)ethyl)benzanilide hydrochloride
CAS No.: 102216-07-9
Cat. No.: VC18416650
Molecular Formula: C19H26ClN3O
Molecular Weight: 347.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 102216-07-9 |
|---|---|
| Molecular Formula | C19H26ClN3O |
| Molecular Weight | 347.9 g/mol |
| IUPAC Name | 2-(N-(4-aminobenzoyl)anilino)ethyl-diethylazanium;chloride |
| Standard InChI | InChI=1S/C19H25N3O.ClH/c1-3-21(4-2)14-15-22(18-8-6-5-7-9-18)19(23)16-10-12-17(20)13-11-16;/h5-13H,3-4,14-15,20H2,1-2H3;1H |
| Standard InChI Key | DVLMOLRYUNKOOC-UHFFFAOYSA-N |
| Canonical SMILES | CC[NH+](CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 4-amino-N-[2-(diethylamino)ethyl]-N-phenylbenzamide hydrochloride, reflects its benzanilide core with dual substitutions:
-
A 4-amino group on the benzene ring.
-
A 2-(diethylamino)ethyl side chain attached to the amide nitrogen.
-
A hydrochloride counterion for charge neutralization.
Its molecular formula is C₁₉H₂₅ClN₃O, with a molecular weight of 356.88 g/mol . The structural complexity arises from the combination of aromatic, amide, and tertiary amine functionalities, which influence its electronic and steric properties.
Synthesis and Purification
Synthetic Routes
While no direct synthesis protocols are documented for this compound, analogous methods for procainamide derivatives suggest a multi-step approach:
-
Amide Formation: Reacting 4-aminobenzoic acid with thionyl chloride to generate the acyl chloride, followed by coupling with 2-(diethylamino)ethylamine.
-
N-Phenylation: Introducing the phenyl group via nucleophilic aromatic substitution or Ullmann-type coupling under catalytic conditions.
-
Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .
A recent study demonstrated the synthesis of a related ion-associate complex using sodium tetraphenylborate and procainamide hydrochloride, highlighting the role of green chemistry principles in optimizing yield and purity .
Purification and Characterization
Purification typically involves recrystallization from ethanol-water mixtures, followed by column chromatography. Key characterization data include:
-
Infrared (IR) Spectroscopy: Peaks at 3,300 cm⁻¹ (N–H stretch), 1,650 cm⁻¹ (amide C=O), and 1,250 cm⁻¹ (C–N stretch) .
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry: A molecular ion peak at m/z 311.2 ([M+H]⁺) corresponds to the free base, with a chloride adduct at m/z 347.1 ([M+Cl]⁻) .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits improved aqueous solubility (>50 mg/mL at 25°C) compared to the free base. It is stable under acidic conditions but degrades in alkaline environments via hydrolysis of the amide bond. Accelerated stability studies indicate a shelf life of >24 months when stored at 2–8°C in airtight containers .
Spectroscopic and Computational Data
Table 1: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 312.207 | 178.4 |
| [M+Na]⁺ | 334.189 | 189.1 |
| [M+NH₄]⁺ | 329.234 | 185.9 |
| [M-H]⁻ | 310.192 | 184.5 |
These CCS values, derived from ion mobility spectrometry, aid in metabolomics and pharmacokinetic studies by enabling precise identification in complex matrices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume